N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Description
N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazoloquinazoline core linked to a sulfanyl acetamide moiety. Its structure includes a 3,4-dimethylphenyl group and a 2-methyl substitution on the triazoloquinazoline ring. The sulfanyl acetamide group is a critical pharmacophore, enhancing binding affinity and selectivity toward biological targets like adenosine receptors and metalloproteinases .
Properties
Molecular Formula |
C20H19N5OS |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N5OS/c1-12-8-9-15(10-13(12)2)22-18(26)11-27-20-23-17-7-5-4-6-16(17)19-21-14(3)24-25(19)20/h4-10H,11H2,1-3H3,(H,22,26) |
InChI Key |
YKRIAZPYISQQAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazoloquinazoline ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1. Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various microbial strains. For instance, derivatives of similar triazole compounds have shown promising antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) lower than those of established antifungal agents like fluconazole . The mechanism of action typically involves disruption of fungal cell membrane integrity and interference with essential metabolic pathways.
2. Anticancer Activity
The anticancer potential of N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide has been evaluated in several studies. Compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. For example, some derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines . The anticancer mechanism is believed to involve induction of apoptosis and cell cycle arrest.
Case Study 1: Antifungal Activity Evaluation
In a comparative study assessing the antifungal efficacy of triazole derivatives, compounds structurally related to this compound were synthesized and tested against clinical isolates of Candida albicans. The results indicated that several derivatives had superior antifungal activity compared to fluconazole, with MIC values as low as 10 µg/mL. This suggests a potential for developing new antifungal therapies based on this compound's scaffold.
Case Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer properties of similar compounds revealed that they could inhibit tumor growth in vivo models. In one study, mice bearing xenograft tumors treated with these compounds showed a significant reduction in tumor volume compared to control groups. Histological analysis indicated that the treatment led to increased apoptosis in tumor cells and reduced angiogenesis within the tumor microenvironment .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | ≤ 10 | Candida albicans |
| Compound B | ≤ 15 | Rhodotorula mucilaginosa |
| Compound C | ≤ 25 | Geotrichum |
Table 2: Anticancer Activity Against Human Cell Lines
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| Compound D | 1.9 | HCT-116 |
| Compound E | 7.52 | MCF-7 |
| Compound F | 5.0 | A549 |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The triazoloquinazoline moiety may play a key role in binding to the target, while the dimethylphenyl group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound shares structural homology with several triazoloquinazoline and sulfanyl acetamide derivatives. Key analogs and their distinguishing features are outlined below:
Pharmacological and Biochemical Insights
- Adenosine Receptor Antagonism: MRS1220 and MRE 3008F20 demonstrate that chloro and furanyl substitutions enhance A3R affinity, while methoxy groups (as in ) may reduce off-target interactions .
- Anti-Cancer Activity : Sulfanyl acetamide derivatives in show that halogenated aryl groups (e.g., 3-Cl, 4-Cl) correlate with anti-cancer potency. The target compound’s 3,4-dimethylphenyl group may offer similar efficacy but requires empirical validation .
- Enzyme Inhibition : ZINC000021797248’s triazolopyrimidine core exhibits strong MPII inhibition, suggesting that the target compound’s triazoloquinazoline core may also target metalloproteinases, albeit with distinct binding kinetics .
Biological Activity
N-(3,4-dimethylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H20N4OS
- Molecular Weight : 376.48 g/mol
- CAS Number : [Not specified]
The compound features a quinazoline core fused with a triazole ring and a sulfanyl acetamide moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives, including the compound , exhibit significant anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines:
The presence of the triazole moiety enhances the anticancer activity by potentially inhibiting key signaling pathways involved in tumor growth.
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory assays. For instance, related quinazoline derivatives demonstrated significant inhibition of carrageenan-induced paw edema in animal models:
- Activity Assessed : Inhibition of paw edema
- Active Compound : 2-((1-(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acid
- Anti-inflammatory Activity (AA) : 53.41% inhibition .
This suggests that this compound may possess similar anti-inflammatory properties.
α-Glucosidase Inhibition
Recent studies have highlighted the potential of this compound as an α-glucosidase inhibitor:
| Compound Type | IC50 (µM) | Comparison Drug (Acarbose) |
|---|---|---|
| Quinazolinone-Triazole Hybrids | 6.31 - 49.9 | 750 |
These findings indicate that compounds with the quinazoline-triazole structure can effectively lower blood glucose levels by inhibiting carbohydrate digestion .
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Tyrosine Kinases : Quinazoline derivatives are known to inhibit tyrosine kinase receptors involved in cancer progression.
- Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokines and mediators.
- Enzyme Inhibition : The ability to inhibit α-glucosidase suggests a mechanism involving enzyme binding and inhibition.
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects of related compounds:
- Study on Anticancer Activity :
- Study on Anti-inflammatory Effects :
- Study on α-glucosidase Inhibition :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
